![molecular formula C4H6Cl2N2S B1499121 2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride CAS No. 42212-83-9](/img/structure/B1499121.png)
2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride
Overview
Description
2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of 2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride involves the use of 2-chloropropene isothiocyanate and chloroform as solvents. Sulfuryl chloride is added dropwise while maintaining an internal temperature of 30°C. After the addition is complete, the reaction is allowed to proceed at room temperature for 2.5 hours .Molecular Structure Analysis
The molecular structure of 2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride is characterized by FTIR and NMR (1H and 13C) spectroscopy .Chemical Reactions Analysis
2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride undergoes various chemical reactions to form different heterocyclic analogues with promising therapeutic roles .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride are characterized by its melting point and Rf value . Its IR spectrum shows peaks corresponding to C=O ester, C–H, C=C, and C=N bonds .Scientific Research Applications
Agricultural Chemical Synthesis
2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride is used in the synthesis of agricultural chemicals such as thiamethoxam and clothianidin, which are neonicotinoid insecticides. These compounds have gained attention in the agricultural sector due to their effectiveness and market potential .
Pharmaceutical Synthesis
This compound is also utilized in the synthesis of ritonavir, an antiretroviral medication used to treat and prevent HIV/AIDS. Ritonavir is an essential drug in the absence of a definitive cure for HIV .
Biologically Active Derivatives
It serves as a starting reagent in the synthesis of biologically active thiazole derivatives, which have various therapeutic applications .
Thyroid Inhibition
2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride can be used as a thyroid inhibitor in the treatment of hyperthyroidism, providing an alternative approach to managing this condition .
Cancer Research
The compound is involved in the development of new series of tricyclic derivatives that target PI3Kα, a key driver in many cancers. These derivatives have potential therapeutic roles in cancer treatment .
Medicinal Chemistry
It is significant in medicinal chemistry as a precursor for synthesizing a wide range of heterocyclic analogues with promising therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride is a complex compound that interacts with various targets. It’s known that thiazole derivatives, which this compound is a part of, have a broad range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
5-chloro-4-methyl-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S.ClH/c1-2-3(5)8-4(6)7-2;/h1H3,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREOHTBTAOCPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657320 | |
Record name | 5-Chloro-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-4-methyl-1,3-thiazole hydrochloride | |
CAS RN |
42212-83-9 | |
Record name | 5-Chloro-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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